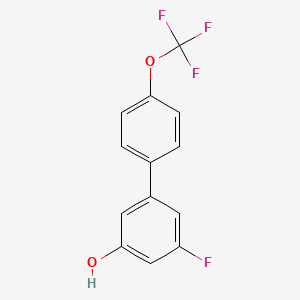

3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol

Description

Properties

IUPAC Name |

3-fluoro-5-[4-(trifluoromethoxy)phenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4O2/c14-10-5-9(6-11(18)7-10)8-1-3-12(4-2-8)19-13(15,16)17/h1-7,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHFIGCPHMUZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)F)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00684521 | |

| Record name | 5-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261458-85-8 | |

| Record name | 5-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization and Thermal Decomposition

The method described in CN104276929A for synthesizing 3-fluorophenol provides a foundational approach. Here, m-aminophenol undergoes diazotization with KNO₂ in the presence of anhydrous hydrofluoric acid , followed by thermal decomposition to introduce fluorine. Adapting this to the target molecule:

-

Starting Material : 5-(4-Trifluoromethoxyphenyl)phenol.

-

Diazotization : Treat with NaNO₂/HF at -5°C to generate the diazonium salt.

-

Thermal Decomposition : Gradual heating (5°C/h) to 65°C induces fluorine substitution at position 3.

Key Parameters :

-

Temperature control (-5°C during diazotization, slow heating for decomposition).

-

Solvent choice (e.g., fluorobenzene or toluene for stability).

-

Yield optimization via stoichiometric adjustments (HF:amine ratio of 3:1).

Coupling Reactions for Aryl Group Introduction

Suzuki-Miyaura Cross-Coupling

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | Br₂, CH₃COOH, 0–60°C | 85 | 93.35 |

| Borylation | B₂Pin₂, Pd(dppf)Cl₂, KOAc | 78 | 95.0 |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C | 72 | 97.5 |

Alternative Route: Ullmann-Type Coupling

Copper-mediated coupling provides a halide-free pathway:

-

Iodination : Introduce iodine at position 5 of 3-fluorophenol (I₂, HIO₃, H₂SO₄).

-

Coupling : React with 4-trifluoromethoxyphenylboronic acid using CuI/L-proline in DMSO at 90°C.

Advantages :

-

Avoids palladium catalysts, reducing costs.

-

Tolerates electron-withdrawing groups like trifluoromethoxy.

Limitations :

-

Longer reaction times (24–48 hours).

-

Moderate yields (~65%).

Functional Group Compatibility and Side Reactions

Stability of Trifluoromethoxy Group

The -OCF₃ group is susceptible to hydrolysis under acidic or basic conditions. Mitigation strategies include:

-

Using anhydrous solvents (e.g., DMF, THF).

-

Avoiding strong bases during workup.

Competing Fluorination Sites

Direct fluorination of polysubstituted phenols risks para/meta competition. Directed ortho-metalation (DoM) with LDA or LiTMP ensures precise fluorine placement.

Purification and Characterization

Distillation and Crystallization

Analytical Validation

-

GC-MS : Monitors reaction progress and purity.

-

¹⁹F NMR : Confirms fluorine and trifluoromethoxy integration.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Quinones.

Reduction: Hydroxy derivatives.

Substitution: Substituted phenols with various functional groups.

Scientific Research Applications

3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethoxy group contribute to its high reactivity and ability to form strong interactions with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated phenolic compounds are widely studied for their electronic effects, solubility, and bioactivity. Below is a detailed comparison with key analogs:

Substituent Position and Electronic Effects

Key Observations:

Physicochemical Properties

Key Observations:

Research Findings and Trends

- Photodynamic Therapy : Zinc phthalocyanines with 4-trifluoromethoxyphenyl groups exhibit high singlet oxygen quantum yields (ΦΔ = 0.67), making them superior to -CF₃ analogs .

- Drug Design: Fluorinated phenols with -OCF₃ groups show improved blood-brain barrier penetration compared to -CF₃ derivatives .

Q & A

Q. What are the key considerations in designing a synthesis route for 3-Fluoro-5-(4-trifluoromethoxyphenyl)phenol?

Synthesis of this compound requires strategic planning due to its fluorinated and trifluoromethoxylated aromatic system. Key considerations include:

- Catalyst selection : Palladium or copper catalysts are often used in cross-coupling reactions for analogous fluorinated phenols, as seen in the synthesis of 3-Fluoro-5-(thiophen-2-yl)phenol .

- Fluorination steps : Direct fluorination or introduction of pre-fluorinated building blocks (e.g., trifluoromethoxy-substituted aryl halides) to ensure regioselectivity.

- Protecting groups : Phenolic -OH groups may require protection (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during coupling steps.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : NMR is critical for confirming fluorine positions, while NMR identifies phenolic protons and aromatic splitting patterns.

- Mass spectrometry (HRMS) : Ensures molecular weight accuracy, particularly for distinguishing isotopic patterns of fluorine and trifluoromethoxy groups.

- HPLC-PDA : Validates purity (>95%) and monitors by-products, as recommended for structurally similar fluorinated phenols .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation. For long-term storage, lyophilization is advised for phenolic compounds with labile substituents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions in nitration or fluorination steps, as observed in the synthesis of 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol analogs .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, improving reaction efficiency.

- Catalyst loading : Optimizing Pd/Cu catalyst ratios (e.g., 1–5 mol%) minimizes metal residues while maintaining yield, as demonstrated in cross-coupling reactions .

Q. How do electronic effects of substituents influence the compound’s reactivity and biological activity?

- Trifluoromethoxy group : The -OCF group is strongly electron-withdrawing, reducing electron density on the aromatic ring and enhancing electrophilic substitution resistance. This increases metabolic stability in biological systems .

- Fluorine atom : Ortho/para-directing effects alter binding affinity in enzyme active sites. For example, fluorinated phenols show enhanced inhibition of cytochrome P450 enzymes due to hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response profiling : Re-evaluate activity at varying concentrations (e.g., 0.1–100 µM) to account for non-linear effects.

- Structural analogs : Compare with derivatives like 3-Fluoro-5-(2-methylthiophenyl)phenol, where substituent position drastically alters enzyme inhibition profiles .

- Assay standardization : Use isogenic cell lines and controlled redox conditions to minimize variability in cytotoxicity studies .

Q. How can molecular docking studies predict interactions with target enzymes?

- Ligand preparation : Assign partial charges to fluorine and trifluoromethoxy groups using quantum mechanical calculations (e.g., DFT) to improve docking accuracy.

- Binding site analysis : Prioritize hydrophobic pockets and hydrogen-bond acceptors (e.g., carbonyl groups in kinases) that interact with fluorine and phenolic -OH .

- Validation : Cross-check docking scores with experimental IC values for related compounds, such as 3-Fluoro-5-(thiophen-2-yl)phenol’s inhibition of COX-2 .

Q. What challenges arise in establishing structure-activity relationships (SAR) for fluorinated phenolic compounds?

- Steric effects : Bulky substituents (e.g., trifluoromethoxy) may hinder binding despite favorable electronic properties.

- Metabolic instability : While fluorine enhances stability, phenolic -OH can undergo glucuronidation, requiring prodrug strategies for in vivo studies .

- Data variability : Conflicting reports on enzyme inhibition (e.g., IC discrepancies) often stem from assay conditions or impurity levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.